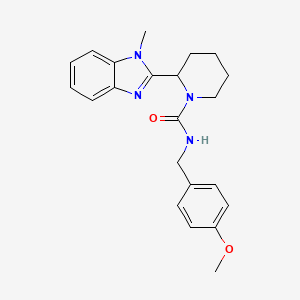
N-(4-methoxybenzyl)-2-(1-methyl-1H-benzimidazol-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYBENZYL)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a tetrahydropyridine ring, and a methoxybenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYBENZYL)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrahydropyridine Ring: This step may involve cyclization reactions using appropriate precursors.
Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions where the benzimidazole derivative reacts with a methoxybenzyl halide.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or tetrahydropyridine rings.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the methoxybenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound could be explored for its therapeutic potential, particularly in treating diseases where benzimidazole derivatives are effective.
Industry
Material Science: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known for its ability to bind to various biological targets, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole.
Tetrahydropyridine Derivatives: Compounds used in the synthesis of pharmaceuticals.
Uniqueness
N-(4-METHOXYBENZYL)-2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(1-methylbenzimidazol-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c1-25-19-8-4-3-7-18(19)24-21(25)20-9-5-6-14-26(20)22(27)23-15-16-10-12-17(28-2)13-11-16/h3-4,7-8,10-13,20H,5-6,9,14-15H2,1-2H3,(H,23,27) |
InChI Key |
APVKUAMGVARNQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCN3C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















